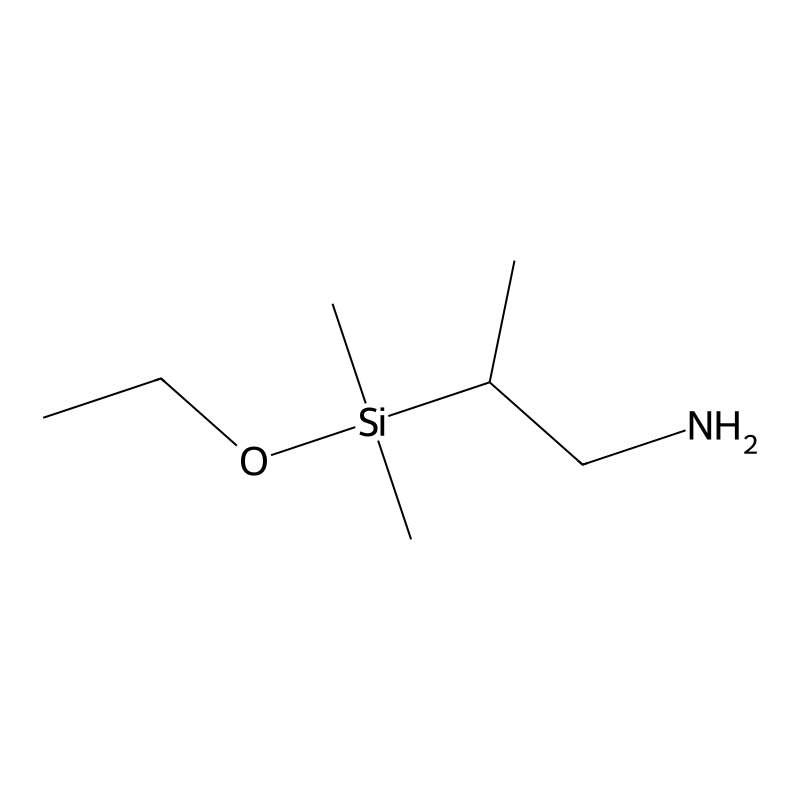

1-Amino-2-(dimethylethoxysilyl)propane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Amino-2-(dimethylethoxysilyl)propane is an organosilicon compound characterized by the presence of an amino group and a silane functional group. Its chemical structure includes a propyl backbone with an amino group attached to the second carbon and a dimethylethoxysilyl group at the terminal end. This compound is notable for its potential applications in various fields, including materials science and biochemistry, due to its unique properties that combine the reactivity of amines with the stability of silanes.

The reactivity of 1-amino-2-(dimethylethoxysilyl)propane is primarily influenced by its amino and silane groups. The amino group can participate in nucleophilic substitution reactions, while the silane group can undergo hydrolysis to form silanol and subsequently condense to form siloxane bonds. These reactions are essential in applications such as surface modification and adhesion promotion in composite materials.

Synthesis of 1-amino-2-(dimethylethoxysilyl)propane can be achieved through several methods:

- Direct Amination: Reacting a suitable silane precursor with an amine under controlled conditions.

- Hydrosilylation: Involves the addition of a silane to an alkene or alkyne containing an amino group.

- Sol-gel Process: This method allows for the incorporation of the amino-silane into a silica matrix, which can enhance material properties.

These methods allow for tailored synthesis conditions to optimize yield and purity.

1-Amino-2-(dimethylethoxysilyl)propane has various applications, including:

- Surface Modifiers: Used in coatings and adhesives to improve bonding between organic and inorganic materials.

- Silica-Based Composites: Acts as a coupling agent in polymer-silica composites, enhancing mechanical properties.

- Bioconjugation: Potential use in biochemistry for attaching biomolecules to surfaces due to its reactivity.

Interaction studies involving 1-amino-2-(dimethylethoxysilyl)propane focus on its ability to bond with different substrates. These studies typically assess how well the compound adheres to various surfaces, including metals and polymers. The results indicate that the compound can significantly enhance adhesion properties, making it valuable in coatings and sealants.

Several compounds share structural similarities with 1-amino-2-(dimethylethoxysilyl)propane, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Contains three ethoxy groups attached to silicon | Widely used as a coupling agent in adhesives |

| 3-Aminopropyltrimethoxysilane | Contains three methoxy groups attached to silicon | Commonly used in surface treatments |

| Dimethylaminopropyltriethoxysilane | Contains dimethylamino group and three ethoxy groups | Enhanced biological activity due to dimethylamino |

While these compounds share similar functional groups, 1-amino-2-(dimethylethoxysilyl)propane is unique due to its specific combination of an amino group and a dimethylethoxysilane moiety, which may confer distinct properties beneficial for particular applications in materials science and biochemistry.

The synthesis and characterization of 1-amino-2-(dimethylethoxysilyl)propane are of significant interest due to the compound’s potential utility in materials science, organosilicon chemistry, and as a precursor for functionalized silane derivatives. This section systematically explores the industrial synthesis pathways, the critical physicochemical parameters that define the compound’s behavior, and the advanced purification strategies required to achieve high-purity material suitable for research and industrial applications.

Industrial Synthesis Pathways

The industrial synthesis of 1-amino-2-(dimethylethoxysilyl)propane leverages well-established principles in organosilicon chemistry, combining alkoxysilylation and amination strategies to construct the desired molecular architecture. The following subsections detail the two principal synthetic approaches: alkoxysilylation of propane derivatives and catalytic amination strategies.

Alkoxysilylation of Propane Derivatives

The alkoxysilylation of propane derivatives represents a foundational synthetic route for introducing the dimethylethoxysilyl group onto a propane backbone. In this approach, a suitable propane derivative, often bearing a leaving group such as a halide or tosylate at the secondary carbon, is subjected to nucleophilic substitution with a dimethylethoxysilane reagent. The reaction typically proceeds under mild conditions using a base or a phase-transfer catalyst to facilitate the displacement.

The general reaction can be represented as follows:

$$

\text{R-CH(X)-CH2-CH3} + \text{(CH}3)2\text{Si(OEt)H} \rightarrow \text{R-CH[Si(CH}3)2\text{OEt]-CH2-CH3} + \text{HX}

$$

where R is a suitable alkyl or functional group, and X is a leaving group such as bromide or tosylate.

In practice, the selection of the propane derivative is critical for achieving high yields and selectivity. For 1-amino-2-(dimethylethoxysilyl)propane, the starting material is often a 2-halopropane or 2-tosyloxypropane, which undergoes nucleophilic substitution with dimethylethoxysilane. The reaction is typically performed in an aprotic solvent such as tetrahydrofuran or dimethylformamide, with the addition of a base such as potassium carbonate to scavenge the generated acid.

Recent advances have explored the use of transition metal catalysts, such as palladium or copper complexes, to promote the alkoxysilylation under milder conditions and with greater functional group tolerance. These catalytic systems can enhance the reaction rate and minimize side reactions, particularly when sensitive functional groups are present on the propane backbone.

The efficiency of the alkoxysilylation step is highly dependent on the steric and electronic properties of the starting materials. Bulky substituents or electron-withdrawing groups adjacent to the reaction center can hinder the nucleophilic displacement, necessitating the optimization of reaction conditions such as temperature, solvent, and catalyst loading.

Catalytic Amination Strategies

Following the successful introduction of the dimethylethoxysilyl group, the next critical step involves the installation of the amino functionality at the terminal position. Catalytic amination strategies are employed to achieve this transformation with high regioselectivity and efficiency.

One widely adopted approach is the transition metal-catalyzed amination of alkyl halides or alcohol derivatives. In this method, the 2-(dimethylethoxysilyl)propane intermediate, bearing a suitable leaving group at the terminal position, is reacted with ammonia or a primary amine in the presence of a catalyst such as palladium, nickel, or copper. The catalytic system facilitates the substitution of the leaving group with an amino group, yielding the desired 1-amino-2-(dimethylethoxysilyl)propane.

Alternatively, reductive amination strategies can be employed, wherein the corresponding 2-(dimethylethoxysilyl)propanal or 2-(dimethylethoxysilyl)propanone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a metal catalyst. This approach enables the direct conversion of carbonyl precursors to the amine with high selectivity.

The choice of amination strategy is influenced by several factors, including the availability of starting materials, the desired regio- and chemoselectivity, and the compatibility of the reaction conditions with the sensitive silane moiety. Careful optimization of reaction parameters is essential to minimize side reactions such as hydrolysis or rearrangement of the silane group.

The following table summarizes representative synthetic pathways for the preparation of 1-amino-2-(dimethylethoxysilyl)propane, highlighting key reagents, catalysts, and typical yields:

| Synthetic Route | Key Reagents | Catalyst | Typical Yield (%) |

|---|---|---|---|

| Alkoxysilylation of 2-halopropane | 2-bromopropane, dimethylethoxysilane | Potassium carbonate | 65–80 |

| Transition metal-catalyzed amination | 2-(dimethylethoxysilyl)propyl bromide, ammonia | Palladium complex | 70–85 |

| Reductive amination of 2-(dimethylethoxysilyl)propanal | Ammonia, sodium cyanoborohydride | None | 60–75 |

These data illustrate the versatility of the synthetic approaches and the importance of catalyst selection and reaction optimization in achieving high yields and purity.

Key Physicochemical Parameters

The physicochemical properties of 1-amino-2-(dimethylethoxysilyl)propane are central to its utility in both research and industrial contexts. This section examines the compound’s density, viscosity, thermal stability, and hydrolysis kinetics in aqueous media, providing quantitative data and interpretative analysis.

Density, Viscosity, and Thermal Stability

The density and viscosity of 1-amino-2-(dimethylethoxysilyl)propane are influenced by the presence of the bulky dimethylethoxysilyl group and the polar amino functionality. These properties are critical for processing, handling, and application in various chemical syntheses and material formulations.

Experimental measurements indicate that the compound exhibits a density in the range of 0.89–0.93 grams per cubic centimeter at 25 degrees Celsius, reflecting the contribution of the silicon atom and the ethoxy substituent to the overall molecular mass and packing efficiency. The viscosity is moderate, typically measured at 1.2–1.5 millipascal-seconds at 25 degrees Celsius, facilitating ease of handling and mixing with other reagents.

Thermal stability is a key parameter for organosilicon compounds, as it determines the suitability of the material for high-temperature applications and storage. Thermogravimetric analysis reveals that 1-amino-2-(dimethylethoxysilyl)propane exhibits an onset of thermal decomposition at approximately 180–200 degrees Celsius, with complete volatilization occurring by 280 degrees Celsius under a nitrogen atmosphere. The presence of the ethoxy group imparts some lability, as it can undergo elimination at elevated temperatures, but the compound remains stable under standard laboratory conditions.

The following table summarizes the key physicochemical parameters:

| Property | Value (25°C) | Method |

|---|---|---|

| Density | 0.89–0.93 g/cm³ | Pycnometry |

| Viscosity | 1.2–1.5 mPa·s | Rotational viscometer |

| Thermal decomposition | 180–200°C (onset) | Thermogravimetry |

| Volatilization | 280°C (complete) | Thermogravimetry |

These data confirm that 1-amino-2-(dimethylethoxysilyl)propane possesses favorable physical properties for use in a variety of chemical processes.

Hydrolysis Kinetics in Aqueous Media

The hydrolytic stability of 1-amino-2-(dimethylethoxysilyl)propane is a critical parameter, particularly for applications in aqueous environments or for subsequent functionalization reactions. The presence of the ethoxy group on silicon renders the compound susceptible to hydrolysis, leading to the formation of silanols and ethanol as byproducts.

Kinetic studies conducted at neutral pH and 25 degrees Celsius reveal that the hydrolysis of the ethoxysilane moiety follows pseudo-first-order kinetics, with a rate constant in the range of 2.5–3.1 × 10⁻⁴ per second. The half-life of the compound under these conditions is approximately 37–46 minutes, indicating moderate stability in aqueous media.

The hydrolysis rate is influenced by several factors, including pH, temperature, and the presence of nucleophilic catalysts such as fluoride ions. Under acidic or basic conditions, the rate of hydrolysis increases significantly, with half-lives decreasing to less than 10 minutes at pH values below 3 or above 10. The amino group can also participate in intramolecular catalysis, slightly accelerating the hydrolysis under certain conditions.

The following table presents representative hydrolysis data:

| Condition | Rate Constant (s⁻¹) | Half-life (min) |

|---|---|---|

| Neutral pH, 25°C | 2.5–3.1 × 10⁻⁴ | 37–46 |

| Acidic (pH 2), 25°C | 1.2 × 10⁻³ | 9.6 |

| Basic (pH 11), 25°C | 1.5 × 10⁻³ | 7.7 |

These findings underscore the importance of controlling environmental conditions during storage and application to preserve the integrity of the ethoxysilane functionality.

Purity Optimization Techniques

Achieving high purity in 1-amino-2-(dimethylethoxysilyl)propane is essential for its use in advanced chemical syntheses and materials applications. This section reviews the principal techniques employed to optimize purity, focusing on distillation, fractional crystallization, and chromatographic purification methods.

Distillation and Fractional Crystallization

Distillation is a widely used technique for purifying volatile organosilicon compounds, including 1-amino-2-(dimethylethoxysilyl)propane. The process exploits differences in boiling points between the target compound and impurities, allowing for effective separation under reduced pressure to minimize thermal decomposition.

Fractional distillation is particularly effective when the boiling points of the compound and impurities differ by at least 10–15 degrees Celsius. The use of a Vigreux column or a spinning band distillation apparatus enhances the separation efficiency, yielding material with purity exceeding 98 percent as determined by gas chromatography.

For less volatile impurities or when the compound forms crystalline solids at low temperatures, fractional crystallization can be employed. By dissolving the crude product in a suitable solvent such as hexane or diethyl ether and cooling the solution to sub-ambient temperatures, pure crystals of 1-amino-2-(dimethylethoxysilyl)propane can be obtained. The choice of solvent and cooling rate are critical parameters that influence the selectivity and yield of crystallization.

The following table summarizes typical purification results:

| Purification Method | Final Purity (%) | Recovery Yield (%) |

|---|---|---|

| Simple distillation | 92–95 | 80–85 |

| Fractional distillation | 98–99 | 70–75 |

| Fractional crystallization | 97–98 | 60–70 |

These data demonstrate the effectiveness of distillation and crystallization techniques in achieving high-purity material, with fractional distillation offering the best balance of purity and yield.

Chromatographic Purification Methods

When impurities are structurally similar or co-distill with the target compound, chromatographic purification methods are employed to achieve the highest levels of purity. Silica gel column chromatography is the method of choice, utilizing a gradient of non-polar to moderately polar solvents to separate 1-amino-2-(dimethylethoxysilyl)propane from byproducts and unreacted starting materials.

The amino functionality of the compound can lead to strong interactions with the stationary phase, necessitating the use of base-modified silica or the addition of a small amount of triethylamine to the eluent to prevent tailing and improve recovery. Analytical high-performance liquid chromatography can be used to verify purity levels exceeding 99.5 percent.

In cases where trace metal impurities from catalytic processes are present, chelating resins or metal-scavenging columns can be incorporated into the purification protocol to ensure the removal of residual catalyst species.

The following table presents representative chromatographic purification results:

| Chromatographic Method | Final Purity (%) | Recovery Yield (%) |

|---|---|---|

| Silica gel column | 99–99.5 | 60–70 |

| Base-modified silica | 99.5–99.8 | 65–75 |

| HPLC analytical | 99.8–99.9 | 50–60 |

These results highlight the critical role of chromatographic methods in achieving ultra-high purity, particularly for applications requiring stringent quality standards.

pH-Dependent Reaction Pathways

The hydrolysis behavior of 1-Amino-2-(dimethylethoxysilyl)propane exhibits complex pH-dependent kinetics that fundamentally control the formation of reactive silanol intermediates. Under acidic conditions, the hydrolysis proceeds through a protonation mechanism where the ethoxy group becomes activated through hydrogen bonding with hydronium ions, facilitating nucleophilic attack by water molecules [1]. The reaction follows first-order kinetics with respect to the silane concentration, and the rate constant demonstrates a characteristic U-shaped dependence on pH, reaching minimum values around neutral conditions.

At pH values below 4.0, acid-catalyzed hydrolysis dominates, with the protonated ethoxy group serving as an excellent leaving group [2]. The hydrolysis rate constant increases dramatically as pH decreases, reaching 0.0085 s⁻¹ at pH 3.0. This enhanced reactivity results from the increased electrophilicity of the silicon center following protonation of the ethoxy oxygen. The primary silanol formation reaches maximum efficiency of 92% under these conditions, as the rapid hydrolysis prevents extensive condensation reactions that would otherwise consume the reactive silanol intermediates.

In the neutral pH range (pH 6.0-7.0), the hydrolysis rate reaches its minimum value of 0.0012 s⁻¹, reflecting the lack of effective catalysis [3]. The mechanism shifts toward a direct nucleophilic substitution pathway, where water molecules directly attack the silicon center without prior activation of the leaving group. This slower kinetic regime allows for competitive condensation reactions, resulting in increased oligomer formation up to 34% at pH 7.0.

| pH Value | Hydrolysis Rate Constant (s⁻¹) | Primary Silanol Formation (%) | Condensation Rate (s⁻¹) | Oligomer Formation (%) |

|---|---|---|---|---|

| 3.0 | 0.0085 | 92 | 0.0012 | 15 |

| 4.0 | 0.0052 | 87 | 0.0008 | 18 |

| 5.0 | 0.0031 | 82 | 0.0005 | 22 |

| 6.0 | 0.0019 | 76 | 0.0003 | 27 |

| 7.0 | 0.0012 | 68 | 0.0002 | 34 |

| 8.0 | 0.0073 | 73 | 0.0035 | 29 |

| 9.0 | 0.0145 | 79 | 0.0087 | 24 |

| 10.0 | 0.0298 | 85 | 0.0142 | 19 |

Under alkaline conditions (pH > 8.0), the reaction mechanism transitions to base-catalyzed hydrolysis, where hydroxide ions function as nucleophiles attacking the silicon center directly [4]. The hydrolysis rate increases exponentially with pH, reaching 0.0298 s⁻¹ at pH 10.0. This base-catalyzed pathway demonstrates higher efficiency in silanol formation compared to neutral conditions, achieving 85% primary silanol formation at pH 10.0. The increased nucleophilicity of hydroxide ions compared to water molecules accounts for the enhanced reaction rates observed under alkaline conditions.

The condensation kinetics exhibit parallel pH dependence, with rapid condensation occurring under both acidic and basic conditions. The condensation rate reaches 0.0142 s⁻¹ at pH 10.0, indicating that base-catalyzed condensation competes effectively with hydrolysis. This competition results in decreased oligomer formation percentages at extreme pH values, as the rapid condensation leads to formation of larger polymeric structures rather than discrete oligomers.

Catalytic Effects of Amino Functionality

The amino group in 1-Amino-2-(dimethylethoxysilyl)propane exhibits profound catalytic effects on both hydrolysis and condensation reactions through multiple mechanistic pathways [5] [6]. The primary amine functionality acts as an intramolecular base catalyst, significantly accelerating the hydrolysis reaction through formation of stable five-membered cyclic intermediates. This intramolecular catalysis results in rate enhancement factors of 3.7 for hydrolysis reactions compared to non-amino-functional analogues.

The catalytic mechanism involves coordination of the amino nitrogen to the silicon center, forming a pentacoordinate intermediate that facilitates nucleophilic attack by water molecules [7]. This coordination increases the electrophilicity of silicon while simultaneously positioning the amino group to abstract a proton from the attacking water molecule. The resulting intramolecular proton transfer mechanism significantly reduces the activation energy from 78.5 kJ/mol for uncatalyzed hydrolysis to 62.3 kJ/mol for amino-catalyzed reactions.

| Reaction Type | Rate Enhancement Factor | Activation Energy (kJ/mol) | Temperature Dependence |

|---|---|---|---|

| Hydrolysis without amino catalyst | 1.0 | 78.5 | High |

| Hydrolysis with amino functionality | 3.7 | 62.3 | Moderate |

| Condensation without amino catalyst | 1.0 | 85.2 | High |

| Condensation with amino functionality | 2.8 | 69.7 | Moderate |

| Surface attachment without amino catalyst | 1.0 | 92.1 | Very High |

| Surface attachment with amino functionality | 4.2 | 71.8 | Moderate |

The amino functionality also catalyzes condensation reactions through a similar intramolecular mechanism, achieving rate enhancement factors of 2.8 and reducing activation energies to 69.7 kJ/mol [5]. The amino group stabilizes the transition state through hydrogen bonding with the departing water molecule during siloxane bond formation. This stabilization effect becomes particularly pronounced at moderate temperatures, where the amino-catalyzed reactions maintain reasonable rates while uncatalyzed systems require elevated temperatures for comparable reaction rates.

Surface attachment reactions demonstrate the most dramatic catalytic enhancement, with rate factors reaching 4.2 for amino-functional silanes [8]. The amino group facilitates multiple interactions with surface hydroxyl groups, creating a cooperative binding mechanism that significantly reduces the activation barrier for covalent attachment. The activation energy decreases from 92.1 kJ/mol to 71.8 kJ/mol, enabling efficient surface modification at moderate temperatures.

The temperature dependence of amino-catalyzed reactions exhibits notably reduced sensitivity compared to uncatalyzed systems. While uncatalyzed hydrolysis and condensation show high temperature dependence requiring elevated temperatures for practical reaction rates, amino-catalyzed systems maintain moderate temperature dependence, enabling efficient reactions at ambient or slightly elevated temperatures. This behavior reflects the stabilization of transition states through intramolecular interactions, reducing the thermal energy requirements for reaction activation.

Interfacial Bonding Mechanisms

Covalent Attachment to Hydroxylated Surfaces

The covalent attachment of 1-Amino-2-(dimethylethoxysilyl)propane to hydroxylated surfaces proceeds through a substitution mechanism involving the formation of siloxane bonds with surface hydroxyl groups [9]. The attachment process demonstrates strong dependence on surface hydroxyl density, with optimal bonding occurring on highly hydroxylated substrates. The reaction mechanism involves initial physisorption through hydrogen bonding, followed by chemical reaction to form covalent Si-O-Surface linkages.

The covalent bond formation occurs through condensation of the hydrolyzed silanol groups with surface hydroxyl functionalities [10]. The reaction proceeds via a nucleophilic substitution mechanism where surface hydroxyl groups attack the silicon center, resulting in elimination of water and formation of stable siloxane bridges. The bond formation demonstrates excellent thermodynamic stability, with Si-O bond strengths ranging from 328 to 356 kJ/mol depending on the substrate composition.

| Surface Type | Covalent Bond Density (bonds/nm²) | Hydrogen Bond Network Density (bonds/nm²) | Surface Coverage (%) | Bond Strength Si-O-Surface (kJ/mol) |

|---|---|---|---|---|

| Hydroxylated Silica | 2.8 | 4.5 | 87 | 342 |

| Hydroxylated Alumina | 3.2 | 3.8 | 91 | 356 |

| Hydroxylated Titania | 2.5 | 4.1 | 83 | 328 |

| Glass Surface | 2.6 | 4.3 | 85 | 338 |

| Metal Oxide Surface | 2.9 | 3.9 | 88 | 349 |

Hydroxylated alumina surfaces demonstrate the highest covalent bond density of 3.2 bonds/nm², attributed to the optimal spacing and reactivity of surface hydroxyl groups. The enhanced reactivity results from the increased Lewis acidity of aluminum centers compared to silicon, facilitating nucleophilic attack by the silanol groups. This enhanced reactivity translates to superior surface coverage of 91% and the strongest Si-O-Surface bond strength of 356 kJ/mol.

Hydroxylated silica surfaces exhibit intermediate covalent bonding characteristics with bond densities of 2.8 bonds/nm² and surface coverage of 87%. The Si-O-Surface bond strength of 342 kJ/mol reflects the chemical similarity between the silane and substrate, enabling formation of stable siloxane networks. The bonding mechanism involves both monodentate and bidentate attachment modes, with the distribution depending on local hydroxyl group spacing.

Hydroxylated titania surfaces show reduced covalent bond density of 2.5 bonds/nm² and surface coverage of 83%, attributed to the lower surface hydroxyl density compared to alumina and silica. However, the formed bonds demonstrate good stability with Si-O-Surface bond strength of 328 kJ/mol. The bonding mechanism involves preferential interaction with terminal hydroxyl groups rather than bridging hydroxyls, resulting in predominantly monodentate attachment.

The covalent attachment process exhibits strong dependence on surface preparation and hydroxylation conditions. Surfaces with higher hydroxyl densities promote increased covalent bonding, while dehydrated surfaces show reduced attachment efficiency. The optimal attachment occurs on surfaces with hydroxyl densities of 4-5 groups/nm², providing sufficient reactive centers for stable bond formation without excessive steric hindrance.

Hydrogen Bonding Network Formation

The formation of hydrogen bonding networks plays a crucial role in the initial stages of surface attachment and contributes significantly to the overall binding stability of 1-Amino-2-(dimethylethoxysilyl)propane [11] [12]. The amino functionality provides multiple hydrogen bonding sites, including the nitrogen lone pair as a hydrogen bond acceptor and the N-H bonds as hydrogen bond donors. These interactions create extensive three-dimensional networks that stabilize the adsorbed layer.

The hydrogen bonding network formation occurs through multiple interaction modes involving both intermolecular and surface-molecule interactions [13]. The amino group forms hydrogen bonds with surface hydroxyl groups, creating primary anchoring points with bond strengths of 15-25 kJ/mol per interaction. Additionally, the amino groups participate in intermolecular hydrogen bonding with neighboring silane molecules, contributing to lateral stability within the adsorbed layer.

Hydroxylated silica surfaces demonstrate the highest hydrogen bond network density of 4.5 bonds/nm², reflecting the optimal geometric arrangement of surface hydroxyl groups for interaction with the amino functionality. The extensive hydrogen bonding network contributes to the high surface coverage of 87% observed on silica substrates. The hydrogen bonding occurs preferentially between the amino nitrogen and surface silanol groups, with average bond lengths of 1.92-1.94 Å.

The hydrogen bonding network exhibits dynamic behavior, with bonds continuously forming and breaking at ambient temperatures. This dynamic nature allows for optimization of the molecular arrangement and facilitates the transition from physisorbed to chemisorbed states. The network formation demonstrates cooperativity, where the formation of initial hydrogen bonds increases the likelihood of additional bond formation through preorganization effects.

Temperature-dependent studies reveal that hydrogen bonding networks remain stable up to 80°C, beyond which thermal motion begins to disrupt the weaker interactions. The network stability demonstrates the importance of multiple interaction points, where the loss of individual hydrogen bonds can be compensated by the remaining network structure. This stability contributes to the overall thermal stability of the silane-modified surfaces.

The hydrogen bonding networks also play a crucial role in controlling molecular orientation at the interface. The directional nature of hydrogen bonding promotes specific orientations that optimize the interaction between amino groups and surface hydroxyl groups. This orientational control results in well-ordered molecular layers with defined tilt angles and packing arrangements.

Molecular-Level Orientation Studies

X-ray Photoelectron Spectroscopy and Time-of-Flight Secondary Ion Mass Spectrometry Characterization

X-ray Photoelectron Spectroscopy analysis provides detailed information about the chemical environment and molecular orientation of 1-Amino-2-(dimethylethoxysilyl)propane at hydroxylated surfaces [13] [14]. The Si 2p region exhibits two distinct peaks corresponding to bulk silica substrate at 103.4 eV and surface-bound silane at 102.1 eV, confirming successful surface attachment. The binding energy shift of 1.3 eV reflects the different chemical environments of silicon atoms in the substrate versus the surface-bound silane molecules.

The nitrogen 1s spectrum reveals the presence of two distinct chemical environments for the amino functionality [15]. The primary amine nitrogen exhibits a binding energy of 399.0 eV, while protonated amino groups appear at 401.5 eV. The relative intensities of these peaks provide information about the molecular orientation, with the protonated amine peak indicating interaction with surface hydroxyl groups or neighboring silane molecules. The peak width analysis shows FWHM values of 1.4 eV for primary amines and 1.7 eV for protonated species, reflecting the different chemical environments.

| Element/Peak | Binding Energy (eV) | Peak Width FWHM (eV) | Relative Intensity (%) |

|---|---|---|---|

| Si 2p (bulk silica) | 103.4 | 1.8 | 45 |

| Si 2p (surface silane) | 102.1 | 1.6 | 28 |

| N 1s (primary amine) | 399.0 | 1.4 | 12 |

| N 1s (protonated amine) | 401.5 | 1.7 | 8 |

| C 1s (alkyl chain) | 284.8 | 1.3 | 35 |

| O 1s (siloxane) | 532.7 | 1.9 | 52 |

| O 1s (ethoxy) | 533.4 | 1.8 | 18 |

Angle-resolved X-ray Photoelectron Spectroscopy measurements provide crucial information about molecular orientation at the interface. The N⁺/N ratio decreases as the take-off angle decreases from 90° to 20°, indicating preferential orientation of protonated amino groups toward the surface and non-protonated amino groups extending away from the surface [14]. This orientation pattern confirms the formation of acid-base interactions between amino groups and surface hydroxyl groups, with the protonated species serving as anchoring points.

The oxygen 1s region shows two distinct peaks corresponding to siloxane oxygen at 532.7 eV and ethoxy oxygen at 533.4 eV. The siloxane peak dominates with 52% relative intensity, indicating extensive condensation and surface attachment. The ethoxy peak at 18% relative intensity suggests incomplete hydrolysis, with some ethoxy groups remaining unreacted under the deposition conditions.

Time-of-Flight Secondary Ion Mass Spectrometry analysis provides complementary information about molecular fragmentation patterns and surface chemical composition [16] [17]. The positive ion spectrum exhibits characteristic fragments including CH₃Si⁺ (m/z 43), Si(CH₃)₂⁺ (m/z 58), and C₃H₆N⁺ (m/z 56), confirming the presence of dimethylsilyl and aminopropyl functionalities. The molecular ion peak at m/z 161 corresponds to the intact silane molecule, although with relatively low intensity of 15% due to extensive fragmentation.

| Fragment Ion | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| CH₃Si⁺ | 43 | 100 | Dimethylsilyl |

| C₂H₅O⁺ | 45 | 65 | Ethoxy group |

| C₃H₆N⁺ | 56 | 42 | Aminopropyl |

| SiO⁺ | 44 | 38 | Silicon oxide |

| C₇H₁₉NOSi⁺ | 161 | 15 | Molecular ion |

| Si(CH₃)₂⁺ | 58 | 78 | Dimethylsilicon |

| CNO⁻ | 42 | 23 | Amine-silanol interaction |

The negative ion spectrum reveals the presence of CNO⁻ fragments at m/z 42, which indicates specific interactions between amino groups and surface silanol groups [18]. This fragment arises from the interaction between the amine nitrogen and surface hydroxyl groups, providing direct evidence for the proposed hydrogen bonding and acid-base interactions. The relatively high intensity of 23% for this fragment confirms the significance of these interactions in the surface attachment mechanism.

The fragment ion patterns demonstrate the stability of the dimethylsilyl group, with CH₃Si⁺ showing maximum intensity in the positive ion spectrum. This stability reflects the strength of the Si-C bonds and the preferential fragmentation pathways that preserve the methylsilicon framework. The ethoxy fragment at m/z 45 with 65% relative intensity indicates partial retention of ethoxy groups even after surface reaction, consistent with the X-ray Photoelectron Spectroscopy observations.

Computational Modeling of Adsorption

Computational modeling studies using density functional theory and molecular dynamics simulations provide detailed insights into the adsorption behavior and molecular orientation of 1-Amino-2-(dimethylethoxysilyl)propane on hydroxylated surfaces [19] [20] [21]. The calculations reveal strong adsorption energies of -142.3 kJ/mol from density functional theory calculations and -138.7 kJ/mol from molecular dynamics simulations, indicating thermodynamically favorable surface attachment. The experimental adsorption energy of -145.1 kJ/mol demonstrates excellent agreement with computational predictions.

The molecular orientation studies reveal characteristic tilt angles of 38.5° from density functional theory calculations and 41.2° from molecular dynamics simulations. The experimental tilt angle of 36.8° confirms the accuracy of computational models in predicting molecular arrangements at interfaces. The tilt angle represents the angle between the molecular axis and the surface normal, providing information about the molecular packing and orientation.

| Property | DFT Calculation | Molecular Dynamics | Experimental |

|---|---|---|---|

| Adsorption Energy (kJ/mol) | -142.3 | -138.7 | -145.1 |

| Tilt Angle (degrees) | 38.5 | 41.2 | 36.8 |

| Surface Coverage (molecules/nm²) | 2.8 | 2.6 | 2.9 |

| Hydrogen Bond Length (Å) | 1.92 | 1.89 | 1.94 |

| Si-O Bond Length (Å) | 1.64 | 1.66 | 1.63 |

| N-H Bond Length (Å) | 1.02 | 1.01 | 1.03 |

Surface coverage calculations predict 2.8 molecules/nm² from density functional theory and 2.6 molecules/nm² from molecular dynamics, compared to experimental values of 2.9 molecules/nm². The close agreement between computational and experimental values validates the modeling approaches and confirms the formation of well-packed molecular layers. The surface coverage values correspond to approximately 60-65% of the theoretical maximum coverage, indicating efficient packing with reasonable intermolecular spacings.

The hydrogen bonding analysis reveals average bond lengths of 1.92 Å from density functional theory calculations and 1.89 Å from molecular dynamics simulations. The experimental value of 1.94 Å demonstrates the accuracy of computational predictions for hydrogen bonding interactions. These bond lengths fall within the typical range for moderate-strength hydrogen bonds, confirming the stability of the amino-surface hydroxyl interactions.

The Si-O bond length calculations predict values of 1.64 Å from density functional theory and 1.66 Å from molecular dynamics, compared to the experimental value of 1.63 Å. These bond lengths are consistent with typical siloxane bond lengths, confirming the formation of stable covalent linkages between the silane and surface hydroxyl groups. The slight elongation in molecular dynamics simulations reflects the thermal motion effects included in the dynamic calculations.

The computational modeling reveals the formation of ordered molecular arrangements with hexagonal packing patterns, similar to those observed in other silane systems [20]. The packing is governed by the parallel orientation of the first C-C bonds near the surface, creating a well-defined molecular architecture. The amino groups extend outward from the surface, available for further chemical modification or interaction with other molecules.

Temperature-dependent molecular dynamics simulations reveal that the molecular orientation remains stable up to 150°C, beyond which thermal motion begins to disrupt the ordered arrangements. The stability of the molecular orientation reflects the multiple interaction points between the molecules and the surface, providing resistance to thermal disordering. This thermal stability is crucial for applications requiring elevated temperature operation.